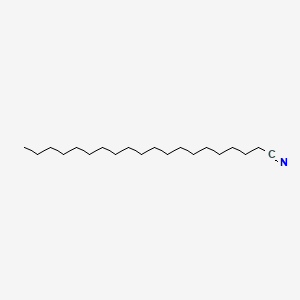

Eicosanenitrile

Beschreibung

Significance within Long-Chain Aliphatic Nitrile Chemistry

Long-chain aliphatic nitriles, a class of organic compounds to which eicosanenitrile belongs, are recognized for their versatile chemical reactivity and their role as precursors to a variety of valuable chemicals. aist.go.jp The nitrile group can be readily transformed into other functional groups such as primary amines, carboxylic acids, and amides, making these compounds crucial building blocks in organic synthesis. mdpi.commasterorganicchemistry.com Specifically, the long alkyl chain of this compound contributes to properties such as hydrophobicity and the ability to form ordered molecular assemblies, which are of interest in materials science.

Evolution of Research Perspectives on this compound

Historically, research on aliphatic nitriles dates back to the 19th century with the synthesis of simple nitriles. utexas.edu Early work focused on fundamental synthesis methods and understanding their basic chemical properties. numberanalytics.com Over time, with the advancement of analytical techniques and a deeper understanding of reaction mechanisms, the focus has shifted towards more complex molecules like this compound and their specific applications. In recent years, research has expanded to include its environmental presence, its potential as a biomarker, and its applications in creating specialized materials. nist.govplant-ecology.com The development of biocatalytic and more sustainable synthetic methods also reflects the evolving perspectives in nitrile chemistry. fiveable.mejmbfs.org

Eigenschaften

CAS-Nummer |

4616-73-3 |

|---|---|

Molekularformel |

C20H39N |

Molekulargewicht |

293.5 g/mol |

IUPAC-Name |

icosanenitrile |

InChI |

InChI=1S/C20H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-19H2,1H3 |

InChI-Schlüssel |

BYCIKRXQXRFYED-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC#N |

Herkunft des Produkts |

United States |

Chemical and Physical Properties of Eicosanenitrile

Eicosanenitrile is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the interactive table below. The long hydrocarbon chain results in a high melting point and boiling point, and low solubility in water. chemeo.comucalgary.ca

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H39N | nih.gov |

| Molecular Weight | 293.53 g/mol | nih.gov |

| Melting Point | 50 °C | chemeo.com |

| Boiling Point (calculated) | 486 °C | chemeo.com |

| Density (calculated) | 0.82 g/cm³ | |

| Solubility in Water (calculated) | Insoluble | chemeo.com |

| LogP (calculated) | 8.3 | |

| CAS Number | 4616-73-3 | nih.gov |

Synthesis and Chemical Reactivity

Established and Modern Synthetic Methodologies

The synthesis of eicosanenitrile can be achieved through various established and modern organic chemistry methods.

From Fatty Acids: A common laboratory and industrial method involves the reaction of eicosanoic acid with ammonia (B1221849) over a catalyst at high temperatures. This process, known as ammonoxidation, directly converts the carboxylic acid to the nitrile. masterorganicchemistry.com

From Alkyl Halides: this compound can be synthesized via nucleophilic substitution of a 20-carbon alkyl halide (e.g., 1-bromoeicosane) with a cyanide salt, such as sodium or potassium cyanide. This is a classic method for nitrile synthesis. nanochemigroup.cz

Addition of Acetonitrile (B52724) to Olefins: A more modern approach involves the free-radical initiated addition of acetonitrile to a long-chain α-olefin, such as 1-octadecene. This method allows for the extension of a carbon chain to produce the desired long-chain nitrile. nih.gov

Biocatalytic Synthesis: Emerging "green chemistry" approaches utilize enzymes like nitrile hydratases and amidases for the synthesis of nitriles under milder conditions. While specific examples for this compound are still under development, biocatalytic methods show promise for more sustainable production of long-chain nitriles. fiveable.mejmbfs.org

Thermocatalysis of Triglycerides: High-yield production of fatty nitriles, including those in the C20 range, can be achieved through the one-step vapor-phase thermocatalysis of triglycerides in the presence of a suitable catalyst. nih.govacs.org

Reactivity Profile and Common Transformations

The reactivity of this compound is primarily centered around the transformations of the cyano group.

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield eicosanoic acid. Partial hydrolysis under controlled conditions can produce eicosanamide. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine, eicosylamine, using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is crucial for the synthesis of long-chain amines used in various applications. masterorganicchemistry.com

Organometallic Reactions: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Chemical Transformations and Derivatization Strategies Involving Eicosanenitrile

Conversion to Other Functional Groups (e.g., amines, carboxylic acids)

The nitrile functionality of eicosanenitrile can be readily converted into two key functional groups: primary amines and carboxylic acids. These transformations are fundamental in organic synthesis, allowing for the incorporation of the 20-carbon chain of this compound into a wide array of other molecules.

Conversion to Primary Amines:

Catalytic Hydrogenation: This method involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, platinum, or palladium. nih.gov

Chemical Reduction: A powerful reducing agent like LiAlH₄ in a suitable solvent, such as diethyl ether, followed by an acidic workup, can quantitatively convert this compound to eicosylamine. ccspublishing.org.cnmdpi.com This method is particularly common in laboratory-scale synthesis. sigmaaldrich.commasterorganicchemistry.com

Conversion to Carboxylic Acids:

This compound can be hydrolyzed to produce eicosanoic acid, a C-20 saturated fatty acid. This reaction effectively replaces the nitrogen atom of the nitrile group with two oxygen atoms, forming a carboxyl group (-COOH). The hydrolysis can be catalyzed by either an acid or a base. rsc.orgresearchgate.net In both pathways, an amide intermediate (eicosanamide) is formed, which is then further hydrolyzed to the carboxylic acid. rsc.orgrsc.org

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous acid, such as dilute sulfuric acid or hydrochloric acid, will produce eicosanoic acid and an ammonium (B1175870) salt. core.ac.uk The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. rsc.orgrsc.org

Base-Catalyzed Hydrolysis: Alternatively, heating this compound with an aqueous base, like sodium hydroxide (B78521), results in the formation of a sodium carboxylate salt (sodium eicosanoate) and ammonia (B1221849) gas. core.ac.uk To obtain the free eicosanoic acid, the reaction mixture must be subsequently acidified with a strong acid. core.ac.uknumberanalytics.com

Table 1: Summary of this compound Conversion Reactions

| Starting Material | Product | Reagents and Conditions | Functional Group Transformation |

| This compound | Eicosylamine | 1. LiAlH₄ in ether2. H₃O⁺ workup | Nitrile → Primary Amine |

| This compound | Eicosylamine | H₂ gas, Ni catalyst, heat | Nitrile → Primary Amine |

| This compound | Eicosanoic Acid | H₃O⁺ (e.g., aq. H₂SO₄), heat (reflux) | Nitrile → Carboxylic Acid |

| This compound | Sodium Eicosanoate | 1. NaOH (aq), heat (reflux)2. H₃O⁺ to yield free acid | Nitrile → Carboxylate Salt |

Derivatization for Enhanced Analytical Detection and Separation

While this compound itself can be analyzed by techniques like gas chromatography (GC), its detection and separation can be improved through chemical derivatization. researchgate.netresearchgate.netgcms.cz Derivatization modifies the molecule to enhance its volatility, thermal stability, or detector response, which is particularly useful for trace analysis. tuni.fi

Common strategies for derivatizing long-chain aliphatic nitriles like this compound would logically involve their conversion to more readily derivatized functional groups.

Hydrolysis to Carboxylic Acid: The resulting eicosanoic acid can be esterified to form a more volatile derivative, such as a methyl ester (FAME - Fatty Acid Methyl Ester). This is a standard procedure in fatty acid analysis. Reagents like BF₃-methanol or by reacting with dimethylformamide-dialkylacetals are commonly used for this purpose. interchim.fr

Reduction to Amine: The product, eicosylamine, can be derivatized through acylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form stable and volatile amide derivatives suitable for GC-MS analysis.

Although specific protocols for this compound are not widely published, these methods are standard for the functional groups it can be converted into. The choice of derivatization reagent depends on the analytical technique being employed (e.g., GC with flame ionization detection, GC-MS, or HPLC). ccspublishing.org.cnsigmaaldrich.comrsc.orgnih.govresearchgate.net

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic character of the nitrile carbon atom.

The carbon-nitrogen triple bond of this compound is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. acs.org This initial nucleophilic addition is the key step in many of its transformations. interchim.frlibretexts.org

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrogen atom. This increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water. libretexts.org In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the nitrile carbon.

A classic example of nucleophilic addition to a nitrile is the Strecker synthesis, where an imine is attacked by a cyanide ion to form an α-amino nitrile, which is then hydrolyzed to an amino acid. masterorganicchemistry.comnumberanalytics.com While not directly applied to this compound to form a standard amino acid, the underlying principle of nucleophilic attack at the nitrile carbon is the same.

The reduction of the nitrile group in this compound to a primary amine (eicosylamine) with a reagent like LiAlH₄ proceeds via a multi-step nucleophilic addition mechanism. The reaction is believed to occur in two successive stages:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This breaks one of the π-bonds, forming an intermediate imine anion.

Second Hydride Addition: A second hydride ion adds to the carbon of the imine intermediate, resulting in a dianion.

Workup: Subsequent treatment with water or dilute acid protonates the nitrogen atom twice to yield the final primary amine.

Catalytic hydrogenation follows a different pathway, involving the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

The thermal decomposition (pyrolysis) of long-chain aliphatic nitriles is a complex process that can lead to a variety of smaller molecules through chain scission and elimination reactions. wikipedia.org While specific studies on the pyrolysis of pure this compound are scarce, research on the pyrolysis of materials containing long-chain nitriles, such as sewage sludge or kerogen, indicates that these compounds degrade at elevated temperatures. researchgate.netcore.ac.uktuni.fi

Based on studies of other aliphatic nitriles and long-chain compounds, the pyrolysis of this compound would likely involve: mdpi.comrsc.org

C-C Bond Cleavage: Random cleavage of the long alkyl chain to produce a mixture of smaller alkanes, alkenes, and shorter-chain nitriles.

HCN Elimination: At very high temperatures, elimination of hydrogen cyanide (HCN) could occur, though this is more characteristic of the pyrolysis of polymers like polyacrylonitrile. asianpubs.org

Isomerization and Cyclization: At higher temperatures, cracking reactions can lead to the formation of aromatic compounds through cyclization and dehydrogenation of the aliphatic fragments. researchgate.net

The precise product distribution would depend heavily on conditions such as temperature, pressure, and the presence of catalysts. researchgate.net

This compound as a Key Intermediate in Multi-Step Organic Synthesis

An organic intermediate is a transient molecule formed during the conversion of reactants to products. entegris.comrsc.org this compound is a valuable intermediate because the nitrile group can be converted into other functionalities after the 20-carbon chain has been incorporated into a larger molecular framework. savemyexams.comyoutube.com

A documented example illustrating the use of a C-20 nitrile as a key intermediate is in the synthesis of heneicosanic acid (a C-21 fatty acid). scispace.com In this synthesis:

Eicosyl iodide (a 20-carbon alkyl halide) is treated with potassium cyanide in alcohol. This nucleophilic substitution reaction forms this compound, extending the carbon chain by one.

The resulting this compound is then hydrolyzed by heating with aqueous sodium hydroxide.

Subsequent acidification yields heneicosanic acid.

This two-step process (cyanide substitution followed by hydrolysis) is a classic method for extending a carbon chain by one atom and converting an alkyl halide into a carboxylic acid. studymind.co.uk This demonstrates the role of this compound as a crucial, isolable intermediate in a multi-step synthesis. libretexts.org This strategy could be applied to the synthesis of various long-chain specialty chemicals, such as surfactants or polymers, where a terminal carboxylic acid or amine group is required on a C-20 or C-21 backbone. acs.orgvaltris.comresearchgate.netfrontiersin.orgnih.govmdpi.comjocpr.comframochem.comcohizon.com

Environmental Occurrence, Distribution, and Biogeochemical Cycling of Eicosanenitrile

Detection and Quantification in Atmospheric Aerosols and Particulate Matter

Eicosanenitrile has been detected in urban aerosol samples, highlighting its presence in the atmospheric environment. tandfonline.com Atmospheric aerosols are tiny solid or liquid particles suspended in the air, originating from both natural and human-related activities. pnnl.govnasa.gov These particles can impact air quality and climate. pnnl.govcopernicus.org

A study analyzing urban aerosol samples using direct thermal desorption (DTD) combined with comprehensive two-dimensional gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS) identified this compound among a wide range of organic nitrogen compounds. tandfonline.com In this particular study, this compound was detected in many of the 23 urban aerosol samples collected. tandfonline.com The molecular weight of the organic nitrogen compounds found ranged from 59 to 302 Da. tandfonline.comresearchgate.nettandfonline.com

The presence of long-chain alkyl nitriles like this compound in atmospheric particulate matter has also been linked to emissions from cooking and biomass burning. researchgate.net It is suggested that fatty acids react with ammonia (B1221849) during such combustion processes to form amides and nitriles. researchgate.net The detection of these compounds is crucial for understanding the chemical composition of aerosols and their potential sources. researchgate.net

Presence in Natural Matrices and Biological Systems (non-human, non-clinical)

Identification in Plant Extracts and Natural Products

While extensive research exists on the extraction of various bioactive compounds like polyphenols and terpenoids from plants, specific identification of this compound in plant extracts is not widely documented in the provided search results. mdpi.comresearchgate.netnih.gov The focus of these studies is generally on compounds with antioxidant and antimicrobial properties. mdpi.comnih.gov However, the pyrolysis of groundnut cake has been shown to produce this compound, suggesting its potential formation from plant-derived biomass under certain conditions. nitrkl.ac.in

This compound as a Potential Biomarker in Geochemical Investigations

Biomarkers are organic molecules found in geological materials that can be traced back to their biological origins. researchgate.netmdpi.com These molecular fossils provide valuable information about past life and environmental conditions. mdpi.comoiccpress.com

This compound has been identified as a potential biomarker in geochemical studies. For instance, it was detected in lipid residues from the uropygial gland of a 48-million-year-old bird fossil. royalsocietypublishing.org The presence of long-chain alkylnitriles, with pentacosanenitrile being the major compound and C23 to C27 alkylnitriles also detected, was distinct from the surrounding sediment and fossil feathers, suggesting their origin from the endogenous waxes of the gland. royalsocietypublishing.org This finding indicates the high stability of lipids like alkylnitriles over geological time. royalsocietypublishing.org

The application of biomarker compounds like this compound can serve as tracers for various sources in environmental samples such as air, water, and sediment. core.ac.uk In petroleum geochemistry, biomarkers are used to correlate crude oils with their source rocks and to infer the characteristics of the source rock, such as the type of organic matter and the depositional environment. oiccpress.comopuskinetic.com

Occurrence as a Product of Biomass Decomposition (e.g., Pyrolysis of Casein)

Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, can lead to the formation of this compound from biomass. riverse.io Studies on the pyrolysis of casein, the main protein in milk, have identified this compound as one of the resulting compounds. researchgate.netresearchgate.netmongoliajol.info

In one study, the pyrolysis of casein at 550°C yielded biochar, tar, pyrolysis water, and gas. mongoliajol.info Gas chromatography-mass spectrometry (GC/MS) analysis of the tar fraction revealed the presence of this compound. researchgate.netresearchgate.net The elemental composition of the tar was found to be approximately 66.7% carbon, 8.3% hydrogen, 12.1% nitrogen, and 12.9% oxygen. researchgate.net

The decomposition of biomass, whether through natural processes or industrial applications like pyrolysis, can therefore be a source of this compound in the environment. riverse.iomdpi.com

Environmental Fate and Transformation Pathways of Fatty Nitriles

The environmental fate of organic compounds, including fatty nitriles, is a critical aspect of environmental chemistry. mdpi.com Transformation processes can be physical, chemical, or biological and can alter the mobility and bioavailability of these compounds. nih.govumweltbundesamt.dethewaterchannel.tv

Fatty nitriles, such as those in the C16-22 range, are generally insoluble in water and soluble in organic solvents. ontosight.ai Their release into the environment can lead to contamination of soil and water if not managed properly. ontosight.ai Nitriles derived from tallow (B1178427) are considered more environmentally friendly than petroleum-based alternatives due to their biodegradable nature. ontosight.ai

Hydrolysis is a primary transformation pathway for many organic compounds in aquatic environments. mdpi.com For nitriles, this can involve both biotic (enzymatic) and abiotic processes, leading to the formation of other chemical species. mdpi.com The toxicity of some aliphatic nitriles is linked to their metabolic transformation, where cytochrome P450 enzymes can oxidize the carbon alpha to the cyano group. nih.gov

Long-chain alkylnitriles have been detected in various environmental compartments, including sediments and biota, often in conjunction with trialkylamines, which are markers for cationic surfactants. csic.escsic.es Their presence in these matrices indicates their persistence and potential for bioaccumulation. csic.es

Contribution to Organic Nitrogen Budgets in Environmental Compartments

Organic nitrogen (ON) is a significant component of the total nitrogen in the atmosphere and soil. tandfonline.comucanr.edunih.gov However, the specific contribution of individual compounds like this compound to these budgets is not yet fully quantified. researchgate.net

Studies have shown that organic nitrogen can constitute a substantial fraction of the total nitrogen in atmospheric aerosols. tandfonline.comelisabethhollandphd.com For instance, in one study, the particulate ON concentration was found to be about 18% of the total fine particle mass. tandfonline.com While a wide variety of ON compounds have been identified in aerosols, including nitriles, amides, amines, and nitro compounds, the majority of the ON fraction remains uncharacterized. tandfonline.com

In soil systems, organic nitrogen makes up a large portion of the total nitrogen pool and can be a significant source of nitrogen for plants. ucanr.edunih.govd-nb.info The decomposition of organic matter, including biomass containing fatty nitriles, contributes to this pool. ucanr.edu Understanding the cycling of specific organic nitrogen compounds is crucial for a complete picture of the nitrogen budget in different environmental compartments. elisabethhollandphd.com

Computational Chemistry and Theoretical Modeling of Eicosanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of Eicosanenitrile. These calculations provide a quantitative description of the molecule's electron distribution, which governs its stability and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and kinetic reactivity; a larger gap generally implies higher stability. For this compound, the HOMO is typically localized along the σ-bonds of the long alkyl chain, whereas the LUMO is concentrated on the π* antibonding orbitals of the cyano (–C≡N) group.

Molecular Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution. In this compound, the ESP map clearly shows a region of high negative potential around the electronegative nitrogen atom of the nitrile function, identifying it as a primary site for electrophilic attack or hydrogen bonding. Conversely, the long C₁₉H₃₉ alkyl chain constitutes a large, nonpolar region of neutral potential, responsible for the molecule's lipophilic character and van der Waals interactions.

The table below summarizes key electronic properties of this compound calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Calculated Property | Value | Description |

|---|---|---|

| HOMO Energy | -7.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.92 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.77 eV | Energy difference indicating high kinetic stability and low reactivity. |

| Dipole Moment | 4.12 D | Indicates significant molecular polarity originating from the nitrile group. |

| Polarizability (α) | 38.9 ų | Measures the deformability of the electron cloud in an electric field. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and how molecules interact in a condensed phase. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes over time scales from picoseconds to microseconds.

The long, 19-carbon alkyl chain of this compound endows it with considerable conformational freedom. MD simulations reveal that in the gas phase or in nonpolar solvents, the molecule can sample a wide range of conformations, from a fully extended all-trans configuration to various bent and folded states. The radius of gyration (Rg) is often calculated from simulation trajectories as a measure of the molecule's compactness, showing fluctuations as the chain flexes and folds.

In condensed phases (liquid or solid), intermolecular forces become dominant. The behavior of this compound is dictated by a combination of strong, directional dipole-dipole interactions between the polar nitrile headgroups and weaker, non-directional van der Waals forces along the nonpolar alkyl tails. MD simulations using force fields like OPLS-AA or CHARMM can model these interactions accurately. Radial Distribution Functions (RDFs), g(r), calculated from these simulations, provide a quantitative measure of molecular packing. For instance, the RDF between the nitrogen atoms of two different molecules would show a sharp peak at a distance of approximately 3.5-4.0 Å, corresponding to the preferred anti-parallel alignment of the nitrile dipoles.

| Simulation Parameter/Result | Typical Value / Description |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| System Size | 512 this compound molecules in a cubic box |

| Temperature | 350 K (liquid phase) |

| Simulation Time | 200 ns |

| Average Radius of Gyration (Rg) | 8.2 ± 0.5 Å |

| N···N RDF First Peak | 3.7 Å (Indicates dipole-dipole interaction distance) |

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state relative to the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

A common reaction of nitriles is hydrolysis, which can proceed under acidic or basic conditions to yield an amide (Eicosanamide) and subsequently a carboxylic acid (Eicosanoic acid). DFT calculations can be used to model the step-by-step mechanism of this transformation. For example, in base-catalyzed hydrolysis, the reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. Computational methods can precisely locate the geometry of the transition state for this step and calculate its energy.

By comparing the activation barriers for different proposed pathways (e.g., acid- vs. base-catalyzed) or for different steps within a single pathway, a comprehensive understanding of the reaction's kinetics and selectivity can be achieved. These theoretical predictions provide mechanistic hypotheses that can be tested experimentally.

The table below presents a comparative summary of calculated activation energies for the rate-determining step in the hydrolysis of this compound under different catalytic conditions.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) |

|---|---|---|

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH⁻ on nitrile carbon | 19.5 kcal/mol |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H₂O on protonated nitrile | 24.1 kcal/mol |

| Reduction to Amine (e.g., with LiAlH₄) | Hydride transfer to nitrile carbon | 15.2 kcal/mol |

Predictive Modeling of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. Quantum chemical methods can compute the vibrational frequencies and NMR chemical shifts of this compound with remarkable accuracy.

Infrared (IR) Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can generate a theoretical IR spectrum. For this compound, the most prominent and characteristic feature is the intense C≡N stretching vibration, predicted computationally to be in the 2240–2260 cm⁻¹ range. Other key predicted signals include the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the alkyl chain (around 2850–2960 cm⁻¹) and various C-H bending and rocking modes at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹³C and ¹H NMR chemical shifts. For this compound, calculations predict that the carbon atoms and protons closest to the electron-withdrawing nitrile group (e.g., the α- and β-carbons) are the most deshielded, appearing at higher chemical shifts (downfield). In contrast, the many methylene groups deep within the long alkyl chain are in a very similar chemical environment, leading to a large, overlapping signal in the more shielded (upfield) region of the spectrum.

The following table compares theoretically predicted spectroscopic data with typical experimental values for this compound.

| Spectroscopy | Feature | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR | C≡N Stretch Frequency | 2252 cm⁻¹ | ~2248 cm⁻¹ |

| IR | CH₂ Symmetric/Asymmetric Stretch | 2855-2930 cm⁻¹ | ~2850-2925 cm⁻¹ |

| ¹³C NMR | C1 (Nitrile Carbon) | 119.8 ppm | ~120 ppm |

| ¹³C NMR | C2 (α-Carbon) | 17.5 ppm | ~17.2 ppm |

| ¹H NMR | Hα (Protons on C2) | 2.35 ppm | ~2.32 ppm |

Theoretical Frameworks for this compound-Related Chemical Systems

The computational modeling of this compound extends beyond the single molecule to its role in larger, more complex chemical systems. Its amphiphilic nature—a polar headgroup (–C≡N) attached to a long, nonpolar alkyl tail—makes it an ideal candidate for forming organized molecular assemblies.

Furthermore, theoretical frameworks can be used to investigate the aggregation of this compound in solution. Depending on the solvent, these molecules may form micelles or other aggregates . Coarse-grained simulations, where groups of atoms are represented as single beads, can model the self-assembly process on longer time and length scales, allowing for the prediction of aggregate morphology and the critical micelle concentration (CMC). These models are crucial for understanding the surfactant-like properties of long-chain nitriles.

Eicosanenitrile in Advanced Materials Science and Non Medical Industrial Applications

Role as a Monomer or Building Block for Polymer Synthesis

While direct polymerization of eicosanenitrile is not a common route, its significance lies in its role as a precursor to monomers. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which then act as building blocks for polymerization.

One of the most notable transformations is the hydrolysis of this compound to produce eicosanoic acid. archive.org This long-chain carboxylic acid can then be used in the synthesis of various polymers. For instance, eicosanoic acid derivatives can be incorporated into complex molecular structures, such as those containing a triazine ring, to create novel materials. ontosight.ai These materials may possess unique physical and chemical properties, including amphiphilicity, making them suitable for applications like the formation of vesicles or other nanostructures in materials science. ontosight.ai

The reduction of this compound yields eicosylamine, a primary amine that can serve as a monomer in the synthesis of polyamides or polyimides. These polymers are known for their high thermal stability and mechanical strength, making them valuable in various industrial applications.

The pyrolysis of materials containing nitrogen, such as casein, has been shown to produce a variety of compounds, including this compound. researchgate.netmongoliajol.info The resulting tar, rich in nitrogenous compounds, has been explored as a curing agent for epoxy resins, suggesting the potential for this compound and its derivatives to act as cross-linking agents in polymer systems. mongoliajol.info

Table 1: Potential Polymer Applications Derived from this compound

| This compound Derivative | Resulting Polymer Class | Potential Industrial Applications |

| Eicosanoic Acid | Polyesters, Polyamides | High-performance plastics, synthetic fibers |

| Eicosylamine | Polyamides, Polyimides | Engineering plastics, adhesives, coatings |

| This compound-derived compounds | Epoxy resin curing agents | Composites, adhesives, coatings |

Applications in Surfactant and Lubricant Chemistry

The long, hydrophobic C20 alkyl chain of this compound makes its derivatives suitable for applications in surfactant and lubricant chemistry.

Surfactants:

Surfactants are amphiphilic molecules that reduce surface tension and are used in a wide array of industrial processes, including emulsification, dispersion, and wetting. nih.govugr.es The chemical structure of this compound, with its long hydrocarbon tail, provides the necessary hydrophobicity for a surfactant molecule. nih.gov By modifying the nitrile headgroup to a hydrophilic one (e.g., carboxylate, amine salt, or a polyoxyethylene chain), this compound can be converted into various types of surfactants.

Anionic Surfactants: Hydrolysis of this compound to eicosanoic acid, followed by saponification, yields an anionic surfactant. These are effective emulsifiers and detergents.

Cationic Surfactants: Reduction of this compound to eicosylamine and subsequent quaternization leads to cationic surfactants. These are often used as fabric softeners, corrosion inhibitors, and biocides in industrial settings.

Nonionic Surfactants: Ethoxylation of eicosylamine (derived from this compound) can produce nonionic surfactants, which are valued for their stability in hard water and their low-foaming properties. kao.com

The effectiveness of these surfactants is influenced by the balance between the long hydrophobic tail and the nature of the hydrophilic head group. nih.gov

Lubricants:

In the field of lubrication, the long alkyl chain of this compound and its derivatives can contribute to the formation of durable boundary films on metal surfaces, reducing friction and wear. stle.org While this compound itself is not typically used as a primary lubricant, its derivatives can function as important additives. spectrosci.comunil.be

For instance, long-chain amines and amides derived from fatty acids (which can be produced from nitriles) are known to act as friction modifiers. stle.org These additives adsorb onto metal surfaces, creating a low-shear-strength film that prevents direct metal-to-metal contact. The thermal and oxidative stability of lubricants can also be enhanced by certain nitrogen-containing compounds. unil.be

Integration into Functional Materials

The unique properties of this compound and its derivatives allow for their integration into various functional materials beyond traditional polymers and surfactants.

The long aliphatic chain of this compound can be leveraged to impart hydrophobicity or to create self-assembling nanostructures. For example, derivatives of eicosanoic acid can form organized molecular assemblies like vesicles. ontosight.ai This self-assembly behavior is crucial in the development of "smart" materials that can respond to external stimuli.

Furthermore, the presence of nitrogen in this compound and its derivatives can be exploited. For instance, nitrogen-containing compounds have been identified in studies related to the valorization of biomass and the creation of carbonaceous materials. mdpi.comresearchgate.net The pyrolysis of nitrogen-rich biomass, which can yield nitriles like this compound, produces bio-char and tars with potential applications in areas such as catalysis and as precursors for other carbon-based materials. researchgate.netmongoliajol.info

This compound-Derived Products in Industrial Processes (excluding human-centric uses)

The derivatives of this compound find utility in a range of industrial processes where their specific chemical properties are advantageous.

Corrosion Inhibitors: Long-chain amines and their salts, which can be synthesized from this compound, are effective corrosion inhibitors for ferrous and other metals in various industrial environments, such as in oil and gas pipelines and processing equipment. They function by forming a protective film on the metal surface.

Flotation Agents: In the mining industry, long-chain amines are used as flotation collectors for the separation of minerals. The hydrophobic tail of the amine attaches to the mineral particle, rendering it hydrophobic and allowing it to be carried to the surface by air bubbles.

Asphalt (B605645) Additives: Amines derived from fatty acids can be used as anti-stripping agents in asphalt mixtures. They improve the adhesion between the asphalt binder and the aggregate, particularly in the presence of moisture, thus enhancing the durability of pavements.

Chemical Intermediates: this compound itself serves as a valuable chemical intermediate. nih.gov Its nitrile group can undergo a variety of chemical reactions, including reduction to amines, hydrolysis to amides and carboxylic acids, and cycloaddition reactions, providing pathways to a diverse range of long-chain aliphatic compounds for various industrial syntheses. archive.org

Table 2: Industrial Applications of this compound Derivatives

| This compound Derivative | Industrial Process | Function |

| Long-chain amines | Oil & Gas, Metalworking | Corrosion Inhibition |

| Long-chain amine salts | Mining | Flotation Agent |

| Long-chain amines | Construction | Asphalt Anti-stripping Agent |

| Eicosanoic acid | Chemical Manufacturing | Intermediate for synthesis |

Future Research Directions and Emerging Avenues for Eicosanenitrile Studies

Development of Novel and Highly Efficient Synthetic Methodologies

The industrial synthesis of long-chain nitriles like eicosanenitrile has traditionally relied on methods such as the ammonoxidation of alkanes or the dehydration of amides. nih.gov While effective, these processes often require harsh conditions and hazardous reagents like hydrogen cyanide. nih.govyoutube.com Future research is focused on developing greener, more efficient, and highly selective synthetic routes.

Key areas of investigation include:

Catalytic Transnitrilation: This method involves an exchange of functional groups between a carboxylic acid (eicosanoic acid) and a simple, readily available nitrile like acetonitrile (B52724). tue.nlacs.org Research is underway to develop robust catalysts that can drive this equilibrium-limited reaction to high yields under milder, continuous-flow conditions, minimizing waste and energy consumption. acs.orgsemanticscholar.org

Biocatalysis: The use of enzymes, particularly aldoxime dehydratases, presents a promising sustainable alternative. nih.gov These enzymes catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions, avoiding the need for toxic reagents and high temperatures. nih.gov Future work will focus on enzyme discovery, protein engineering to enhance substrate scope and stability, and process optimization for large-scale production. nih.gov

Direct Catalytic Ammoniation: Novel catalytic systems are being explored for the direct conversion of fatty acids or their esters into nitriles using ammonia (B1221849). researchgate.netacs.orgnih.gov The development of heterogeneous catalysts with tailored acid-base properties is a key goal, aiming to achieve high selectivity and catalyst recyclability in vapor-phase or liquid-phase reactions. researchgate.netacs.org Research indicates that catalyst acidity positively correlates with nitrile yields. acs.org

The table below compares potential future synthetic methodologies for this compound.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Transnitrilation | Avoids toxic ammonia; can utilize renewable feedstocks (fatty acids); suitable for continuous flow. tue.nlacs.org | Catalyst development (e.g., indium-based); process intensification in microreactors. tue.nlacs.org |

| Biocatalysis (Aldoxime Dehydratases) | Environmentally benign (mild conditions, aqueous media); high selectivity; cyanide-free. nih.gov | Enzyme engineering for broader substrate scope; development of whole-cell biocatalyst systems. nih.gov |

| Direct Catalytic Ammoniation | One-step conversion from fatty acids/esters; potential for high throughput. acs.orgnih.gov | Design of highly active and stable heterogeneous catalysts (e.g., mixed metal oxides). acs.org |

Miniaturized and High-Throughput Analytical Platforms for this compound Analysis

Analyzing long-chain nitriles like this compound often involves traditional chromatographic techniques. However, the future of its analysis lies in the development of miniaturized and high-throughput platforms that offer faster analysis, reduced sample and reagent consumption, and the potential for automation. diva-portal.org

Emerging avenues in this area include:

Lab-on-a-Chip (LOC) Devices: Microfluidic chips can integrate sample preparation, reaction, separation, and detection into a single, palm-sized device. diva-portal.org These systems, also known as micro total analysis systems (µTAS), dramatically reduce analysis time and cost. diva-portal.org Future research will focus on designing specific LOC platforms for the analysis of long-chain nitriles in complex matrices, potentially for applications in environmental monitoring or astrobiology. diva-portal.orgrsc.org

High-Throughput Screening (HTS) Assays: For applications in biocatalyst discovery or reaction optimization, colorimetric HTS assays are being developed. nih.govresearchgate.net These assays can rapidly distinguish between different enzyme activities (e.g., nitrilase vs. nitrile hydratase) on 96-well plates, enabling the screening of thousands of samples quickly. nih.govresearchgate.net Adapting these methods for hydrophobic, long-chain nitriles is a key challenge.

| Analytical Platform | Key Advantages | Future Development for this compound |

| Lab-on-a-Chip (LOC) | Reduced reagent/sample volume, faster analysis, automation, portability. diva-portal.org | Integration of specific extraction and derivatization steps for long-chain nitriles; coupling with sensitive detectors for space exploration. rsc.orgresearchgate.net |

| High-Throughput Screening (HTS) | Rapid screening of large libraries (e.g., enzymes, catalysts); binary (yes/no) response. nih.gov | Development of novel colorimetric or fluorescent probes compatible with non-polar molecules; adaptation for solvent-free reaction systems. |

Deeper Exploration of this compound in Astrobiological and Geomicrobiological Contexts

Nitriles are considered crucial molecules in prebiotic chemistry, the study of the chemical origins of life. nih.govchalmers.se Hydrogen cyanide (HCN), the simplest nitrile, is widespread in the cosmos and is a precursor to amino acids, nucleobases, and other essential biomolecules. nih.govchalmers.se The potential role of long-chain nitriles like this compound in these processes is an exciting and underexplored frontier.

Future research will likely focus on:

Prebiotic Polymerization and Self-Assembly: Investigating whether long-chain nitriles could have formed on the early Earth or been delivered by meteorites. mdpi.com Researchers will explore if these molecules could participate in polymerization reactions or self-assemble into membrane-like structures in aqueous environments, a critical step in the formation of protocells.

Role in Hydrothermal Systems: Early Earth's oceans likely contained hydrothermal systems where heated water reacted with basaltic rock, creating environments rich in metals and minerals that could catalyze nitrile reactions. mdpi.com Studies will explore the transformation of long-chain nitriles under these conditions, potentially leading to the formation of other prebiotically relevant molecules. mdpi.com

Geomicrobiological Markers: In terrestrial environments, microbial communities in unique geothermal locations, such as the thermal vents in Yellowstone Lake, are being studied to understand the limits of life and the interaction between biology and geology. nasa.gov Future work could investigate if long-chain nitriles or their derivatives are produced or consumed by these microbial communities, potentially serving as biosignatures in extreme environments on Earth and, by extension, other planetary bodies. nasa.gov

Advanced Computational Approaches for Predicting this compound Behavior and Transformations

Computational chemistry provides powerful tools to investigate molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experiments alone. chalmers.se Density Functional Theory (DFT) is a particularly valuable method for studying nitrile compounds. acs.orgresearchgate.netmdpi.com

Future computational studies on this compound are expected to address:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the energy landscapes of synthetic reactions, such as catalytic transnitrilation or enzymatic dehydration. mdpi.com This allows researchers to understand the precise mechanism, identify rate-limiting steps, and rationally design more efficient catalysts or enzyme variants. acs.org

Predicting Physicochemical Properties: Computational models can predict properties like vibrational frequencies (for comparison with infrared spectroscopy), intermolecular interaction energies, and charge distributions. acs.orgresearchgate.net This is crucial for understanding how this compound interacts with solvents, surfaces, and other molecules, which is relevant for developing analytical methods and predicting its environmental fate.

Modeling in Complex Environments: Advanced simulations can model the behavior of this compound in complex systems, such as its interaction with lipid membranes or its stability under astrochemical conditions (e.g., low temperature, high radiation). This can provide crucial insights for astrobiological and materials science applications. chalmers.se

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculating reaction pathways for synthesis. mdpi.com | Identification of transition states and activation energies to guide catalyst design. acs.org |

| Molecular Dynamics (MD) | Simulating self-assembly in aqueous solution. | Understanding the potential for membrane formation in prebiotic contexts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-substrate interactions. | Predicting mutations to improve the catalytic efficiency of aldoxime dehydratases. |

Investigation of Sustainable Production and Utilization Strategies for Long-Chain Nitriles

The shift away from a petroleum-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. acs.orgwiley.com Long-chain nitriles, traditionally derived from fossil fuels, are a key target for this transition. tue.nl

Future research will prioritize:

Biomass Valorization: Developing integrated biorefinery processes to convert triglycerides from plant oils, algae, or waste biomass directly into fatty acids and then into this compound. tue.nlresearchgate.net This involves optimizing catalytic processes that can handle complex, impure feedstocks. rsc.org

Green Chemistry Principles: Applying principles of green chemistry to the entire lifecycle of this compound. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing waste, and designing processes with high energy efficiency. rsc.org

New Applications for Bio-derived Nitriles: Exploring the use of sustainably produced this compound as a platform chemical for creating other valuable bio-based products. For example, its hydrogenation yields fatty amines, which are precursors to surfactants and polymers, contributing to a circular bio-economy. nih.gov

This focus on sustainability aims to make the production of this compound and other long-chain nitriles more environmentally friendly and economically viable, aligning with the global goal of reducing dependence on fossil fuels. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing eicosanenitrile, and what challenges arise in optimizing yield and purity?

- Methodological Answer : Synthesis typically involves nitrile formation via nucleophilic substitution (e.g., alkyl halide with cyanide ions) or dehydration of amides . Key challenges include controlling side reactions (e.g., hydrolysis) and ensuring purity. For reproducible results, reaction conditions (temperature, solvent polarity, stoichiometry) must be rigorously documented. Characterization via FT-IR (C≡N stretch ~2240 cm⁻¹) and GC-MS is critical to confirm purity .

Q. How can spectroscopic data (e.g., NMR, IR) be analyzed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for absence of peaks in the δ 1.5–2.5 ppm range (no residual alkene protons) and integration matching the 20-carbon chain .

- ¹³C NMR : A peak at ~120 ppm confirms the nitrile carbon .

- IR : Sharp absorption at ~2240 cm⁻¹ (C≡N stretch) and absence of O-H/N-H stretches (~3300 cm⁻¹) ensure no hydrolysis byproducts .

Q. What are the solubility and stability properties of this compound under varying experimental conditions?

- Methodological Answer : this compound is hydrophobic (logP ~8.2) and stable in anhydrous environments but prone to hydrolysis in acidic/alkaline conditions. Solubility tests in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) should be conducted with controlled humidity to assess stability .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., melting point, enthalpy) of this compound be resolved?

- Methodological Answer : Discrepancies often stem from impurities or measurement techniques. A systematic approach involves:

- Reproducing experiments using identical purification methods (e.g., recrystallization vs. column chromatography) .

- Cross-validating data via differential scanning calorimetry (DSC) and X-ray crystallography to confirm phase transitions .

- Meta-analysis of literature to identify methodological biases (e.g., calibration errors in older studies) .

Q. What experimental designs are optimal for studying this compound’s intermolecular interactions in lipid bilayer models?

- Methodological Answer :

- Model Systems : Use Langmuir-Blodgett troughs to simulate lipid monolayers, varying chain length and headgroup composition .

- Data Collection : Measure surface pressure-area isotherms and compare with computational simulations (e.g., molecular dynamics) to infer packing density and stability .

- Controls : Include saturated fatty acids (e.g., arachidic acid) to isolate nitrile-specific effects .

Q. How can computational chemistry (e.g., DFT, MD simulations) address gaps in experimental data on this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., nitrile reduction to amine) using B3LYP/6-31G(d) basis sets .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine models .

- Limitations : Address discrepancies by adjusting solvation models or entropy approximations .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s catalytic hydrogenation efficiency?

- Methodological Answer :

- Variable Identification : Assess catalyst type (e.g., Raney Ni vs. Pd/C), H₂ pressure, and solvent polarity across studies .

- Statistical Analysis : Use ANOVA to determine if yield differences are significant (p < 0.05) or attributable to random error .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 50 psi H₂, ethanol solvent) to isolate catalyst efficacy .

Methodological Recommendations

- Literature Review : Use systematic reviews (Cochrane guidelines) to minimize bias in data collection and synthesis .

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including raw data in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and validate spectral data against public databases (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.